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imidazole-2-carboxylate

Cat. No.: B597395 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of substituted imidazole carboxylates based on recent Density Functional

Theory (DFT) studies. It offers a comprehensive overview of their electronic, optical, and

structural properties, supported by experimental and computational data.

Substituted imidazole carboxylates are a class of organic compounds that have garnered

significant interest in medicinal chemistry and materials science due to their diverse biological

activities and potential for creating novel functional materials. DFT studies have proven to be a

powerful tool for understanding the structure-property relationships of these molecules,

enabling the rational design of new derivatives with tailored characteristics. This guide

summarizes key findings from comparative DFT studies, presenting data in a clear and

accessible format to aid in further research and development.

Data Presentation
The following tables summarize the key electronic and nonlinear optical (NLO) properties of a

series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, as reported in a

comprehensive study.[1][2][3][4][5] These compounds are referred to as 2a-2e, with varying

substituents on the aryl groups. The calculations were performed at the M06/6-311G(d,p) and

CAM-B3LYP/6-311G(d,p) levels of theory.[1][2][3][4][5]
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Table 1: Frontier Molecular Orbital Energies and Global Reactivity Parameters (eV) calculated

at the M06/6-311G(d,p) level of theory.

Comp
ound

EHOM
O

ELUM
O

Energy
Gap
(ΔE)

Hardn
ess (η)

Softne
ss (S)

Electro
negati
vity (χ)

Chemi
cal
Potenti
al (μ)

Electro
philicit
y
Index
(ω)

2a -6.54 -2.78 3.76 1.88 0.53 4.66 -4.66 5.79

2b -6.61 -2.91 3.70 1.85 0.54 4.76 -4.76 6.13

2c -6.87 -3.21 3.66 1.83 0.55 5.04 -5.04 6.95

2d -6.91 -3.33 3.58 1.79 0.56 5.12 -5.12 7.30

2e -7.23 -3.78 3.45 1.73 0.58 5.51 -5.51 8.78

Table 2: Nonlinear Optical (NLO) Properties calculated at the M06/6-311G(d,p) level of theory.

Compound
Dipole Moment
(μtot, Debye)

Average
Polarizability (⟨α⟩, x
10-24 esu)

First Order
Hyperpolarizability
(βtot, x 10-30 esu)

2a 5.88 55.34 12.45

2b 6.77 58.98 18.99

2c 8.45 61.23 35.67

2d 9.12 64.56 48.90

2e 11.89 69.87 98.76

Experimental and Computational Protocols
The synthesis of the studied benzimidazole-6-carboxylate derivatives (2a-2e) involved a three-

step process.[1][2] First, methyl 3,4-diaminobenzoate was synthesized from 3,4-

diaminobenzoic acid.[1][2] This was followed by the synthesis of 2-substituted benzimidazoles,
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which then served as intermediates for the final N-1-sulfonyl substituted derivatives.[1][2] The

characterization of these compounds was performed using various spectroscopic techniques,

including UV-vis, FT-IR, and 1H and 13C NMR.[1][2][3][4][5]

The computational analysis of these molecules was carried out using Density Functional

Theory (DFT) as implemented in the Gaussian 09 software package. The geometries of the

molecules were optimized using the M06 and CAM-B3LYP functionals with the 6-311G(d,p)

basis set.[1][2] The electronic properties, including Frontier Molecular Orbitals (FMOs), global

reactivity parameters, and Natural Bond Orbital (NBO) analysis, were calculated at the same

level of theory.[1][2][3][4][5] The theoretical vibrational frequencies and NMR chemical shifts

were also calculated and compared with the experimental data.[1][2] The nonlinear optical

(NLO) properties were investigated by calculating the dipole moment, polarizability, and first-

order hyperpolarizability.[1][2][3][4][5]

Visualizations
The following diagrams illustrate the general workflow for the computational DFT studies of

substituted imidazole carboxylates and the molecular structure of a representative

benzimidazole carboxylate derivative.
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Computational workflow for DFT studies.
General structure of a substituted benzimidazole carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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